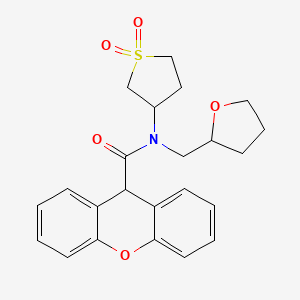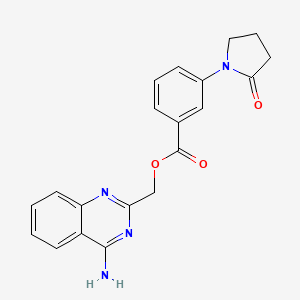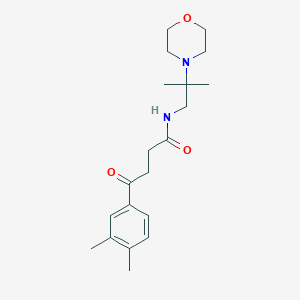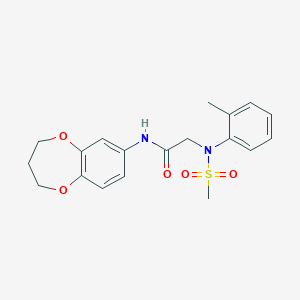![molecular formula C20H19N3O2 B7680405 4-[2-(2-Phenylindol-1-yl)acetyl]piperazin-2-one](/img/structure/B7680405.png)
4-[2-(2-Phenylindol-1-yl)acetyl]piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(2-Phenylindol-1-yl)acetyl]piperazin-2-one, also known as PIPIN, is a novel compound that has recently gained attention in the scientific community for its potential applications in various fields of research.
Mécanisme D'action
The mechanism of action of 4-[2-(2-Phenylindol-1-yl)acetyl]piperazin-2-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, 4-[2-(2-Phenylindol-1-yl)acetyl]piperazin-2-one has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. In neuronal cells, 4-[2-(2-Phenylindol-1-yl)acetyl]piperazin-2-one has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress response genes.
Biochemical and Physiological Effects
4-[2-(2-Phenylindol-1-yl)acetyl]piperazin-2-one has been found to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and cytotoxicity. In neuronal cells, 4-[2-(2-Phenylindol-1-yl)acetyl]piperazin-2-one has been shown to protect against oxidative stress-induced neuronal damage by increasing the expression of antioxidant enzymes such as superoxide dismutase and catalase. In cancer cells, 4-[2-(2-Phenylindol-1-yl)acetyl]piperazin-2-one has been shown to induce cell cycle arrest and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[2-(2-Phenylindol-1-yl)acetyl]piperazin-2-one in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Another advantage is its versatility, as it has been shown to have potential applications in various fields of research. However, one limitation is that the mechanism of action of 4-[2-(2-Phenylindol-1-yl)acetyl]piperazin-2-one is not fully understood, which makes it difficult to optimize its use in certain experiments.
Orientations Futures
There are several future directions for research on 4-[2-(2-Phenylindol-1-yl)acetyl]piperazin-2-one. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its use in drug discovery, particularly in the development of new drugs targeting cancer and neurodegenerative diseases. Additionally, 4-[2-(2-Phenylindol-1-yl)acetyl]piperazin-2-one could be used in combination with other compounds to enhance its efficacy and reduce its toxicity.
Méthodes De Synthèse
The synthesis of 4-[2-(2-Phenylindol-1-yl)acetyl]piperazin-2-one involves the condensation of 2-phenylindole-1-carboxylic acid with piperazine-2,5-dione in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting compound is then acetylated using acetic anhydride to yield 4-[2-(2-Phenylindol-1-yl)acetyl]piperazin-2-one. This method has been optimized to yield high purity and high yield of 4-[2-(2-Phenylindol-1-yl)acetyl]piperazin-2-one.
Applications De Recherche Scientifique
4-[2-(2-Phenylindol-1-yl)acetyl]piperazin-2-one has been found to have potential applications in various fields of research, including neuroscience, cancer research, and drug discovery. In neuroscience, 4-[2-(2-Phenylindol-1-yl)acetyl]piperazin-2-one has been shown to have neuroprotective effects against oxidative stress-induced neuronal damage. In cancer research, 4-[2-(2-Phenylindol-1-yl)acetyl]piperazin-2-one has been shown to inhibit the growth of certain cancer cell lines, including breast cancer and lung cancer. In drug discovery, 4-[2-(2-Phenylindol-1-yl)acetyl]piperazin-2-one has been identified as a potential lead compound for the development of new drugs targeting various diseases.
Propriétés
IUPAC Name |
4-[2-(2-phenylindol-1-yl)acetyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c24-19-13-22(11-10-21-19)20(25)14-23-17-9-5-4-8-16(17)12-18(23)15-6-2-1-3-7-15/h1-9,12H,10-11,13-14H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSFLLBABPDJAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)CN2C3=CC=CC=C3C=C2C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[cyclopropyl-(4-methoxyphenyl)methyl]-2-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B7680327.png)

![4-[(2-Chlorophenoxy)methyl]-3-nitrobenzamide](/img/structure/B7680335.png)

![4-[2-(2,6-dichlorophenyl)sulfanylacetyl]-N-phenylpiperazine-1-carboxamide](/img/structure/B7680354.png)
![2-[bis(furan-2-ylmethyl)amino]-N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide](/img/structure/B7680356.png)
![2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-N-[(1-phenylcyclobutyl)methyl]acetamide](/img/structure/B7680358.png)



![2-[[4-(Furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B7680379.png)
![1-[4-[(4-Bromo-2,5-dimethoxyphenyl)methyl]piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7680410.png)

![2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylacetamide](/img/structure/B7680416.png)